

Azaquinazoline AWZ1066S: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AWZ1066S

Cat. No.: B605708

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of **AWZ1066S**, a first-in-class azaquinazoline developed as a highly specific anti-Wolbachia agent for the treatment of filariasis.

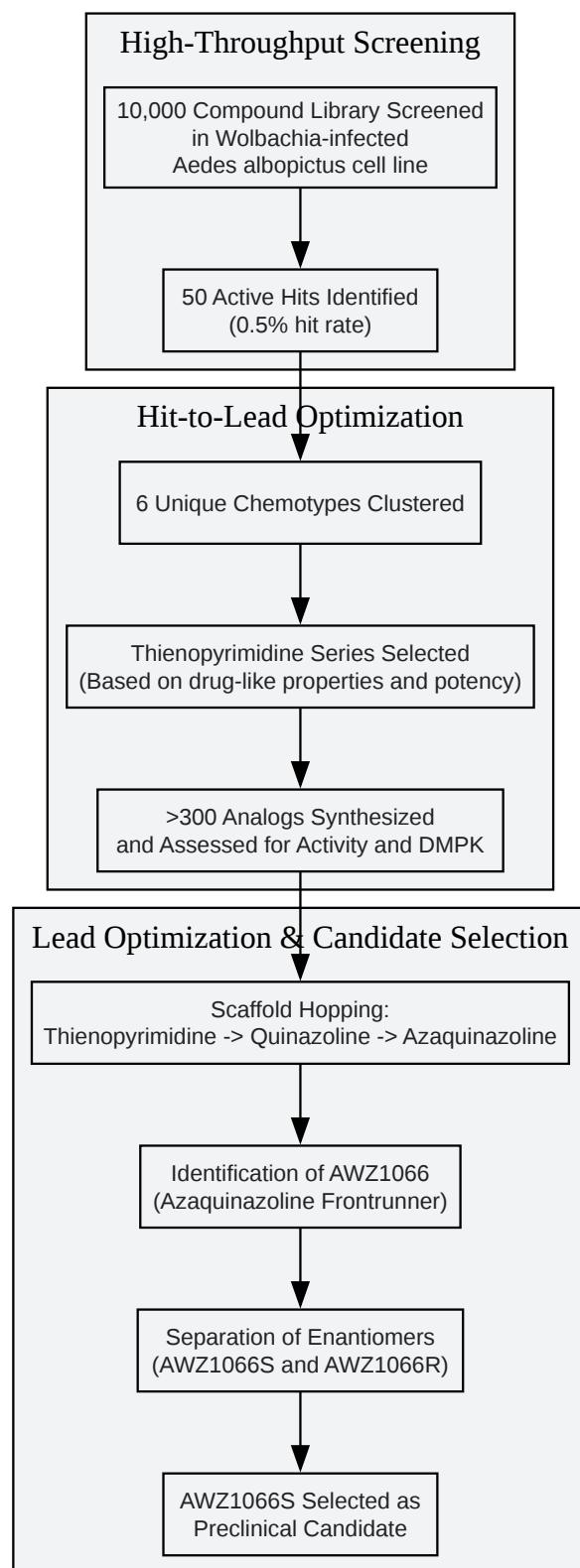
Introduction: Targeting Wolbachia for Filarial Diseases

Onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis) are debilitating neglected tropical diseases caused by parasitic filarial nematodes.^{[1][2]} These diseases affect over 157 million people globally, causing severe disability.^{[2][3][4]} A clinically validated strategy for treating these infections is to target the symbiotic bacterium Wolbachia, which is essential for the parasite's growth, reproduction, and survival.^[5] Depleting Wolbachia with antibiotics leads to a safe and effective macrofilaricidal outcome, sterilizing the adult female worms.^{[1][2][4][6]} However, existing antibiotic regimens are lengthy, often requiring four to six weeks of treatment.^{[7][8]} This has driven the search for novel, fast-acting anti-Wolbachia drugs.

AWZ1066S is a potent and specific preclinical candidate that emerged from a comprehensive drug discovery program aimed at developing a short-course treatment for filariasis.^{[2][3][4][6][9]} This molecule has the potential to significantly shorten treatment times to seven days or less, a considerable improvement over existing therapies.^{[2][4][9]}

The Discovery of AWZ1066S: A Journey of Optimization

The discovery of **AWZ1066S** was a multi-parameter optimization effort that began with a phenotypic screen of a 10,000-compound library.^{[7][8][10]} The workflow for this discovery process is outlined below.



[Click to download full resolution via product page](#)

Figure 1: AWZ1066S Discovery Workflow.

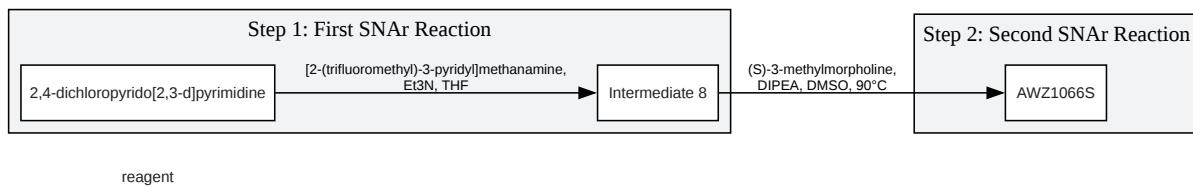
The initial screening identified a thienopyrimidine series as a promising starting point.^[1] Through a highly integrated academic-industrial partnership, over 300 analogs were synthesized and evaluated for both anti-Wolbachia activity and drug metabolism/pharmacokinetic (DMPK) properties.^{[1][6]} This medicinal chemistry effort involved a "scaffold hopping" strategy to overcome metabolic weaknesses of the initial hit, progressing from a thienopyrimidine to a quinazoline (AWB158), and finally to the azaquinazoline AWZ1066.^{[1][6][10]}

A key modification in this process was the substitution of an electron-donating methoxy group with an electron-withdrawing trifluoromethyl (CF₃) group, which enhanced target binding interactions.^[10] The racemic mixture of AWZ1066 was then separated into its enantiomers, with the (S)-isomer, **AWZ1066S**, being the more potent of the two.^{[3][11]} This optimization process resulted in a 130-fold increase in potency from the initial hit, with the EC₅₀ improving from 328 nM to 2.5 nM.^[10]

Synthesis of Azaquinazoline AWZ1066S

The synthesis of **AWZ1066S** is achieved through a two-step sequential nucleophilic aromatic substitution (SNAr) reaction starting from the commercially available 2,4-dichloropyrido[2,3-d]pyrimidine. An improved, scalable process has been developed for the manufacture of this clinical candidate.

The general synthetic scheme is depicted below:



[Click to download full resolution via product page](#)

Figure 2: Synthetic Pathway of **AWZ1066S**.

A more detailed, optimized synthesis for large-scale production has also been established, focusing on cost-effectiveness and robustness.[12] This process involves the in-house development of key starting materials and has been transferred to contract manufacturing organizations for multi-kilogram scale production under cGMP conditions.[12]

Biological Activity and Efficacy

AWZ1066S demonstrates potent and specific activity against Wolbachia in both cell-based and parasite assays.

In Vitro Potency

The anti-Wolbachia potency of AWZ1066 and its enantiomers was evaluated in two primary in vitro assays. The results are summarized in the table below.

Compound	Cell-Based Assay EC50 (nM) [C6/36 (wAlbB) cells]	B. malayi Microfilaria Assay EC50 (nM)
AWZ1066 (racemic)	2.6 ± 0.5	150
AWZ1066S	2.5 ± 0.4	121
AWZ1066R	14.4 ± 3.7	408
Doxycycline (control)	20	300

(Data sourced from Hong et al., 2019)[1][11]

AWZ1066S is highly specific for Wolbachia, with no significant activity against a panel of other clinically relevant bacterial strains.[3] This high specificity is a significant advantage, as it is expected to minimize the impact on the gut microbiome.[3]

In Vivo Efficacy

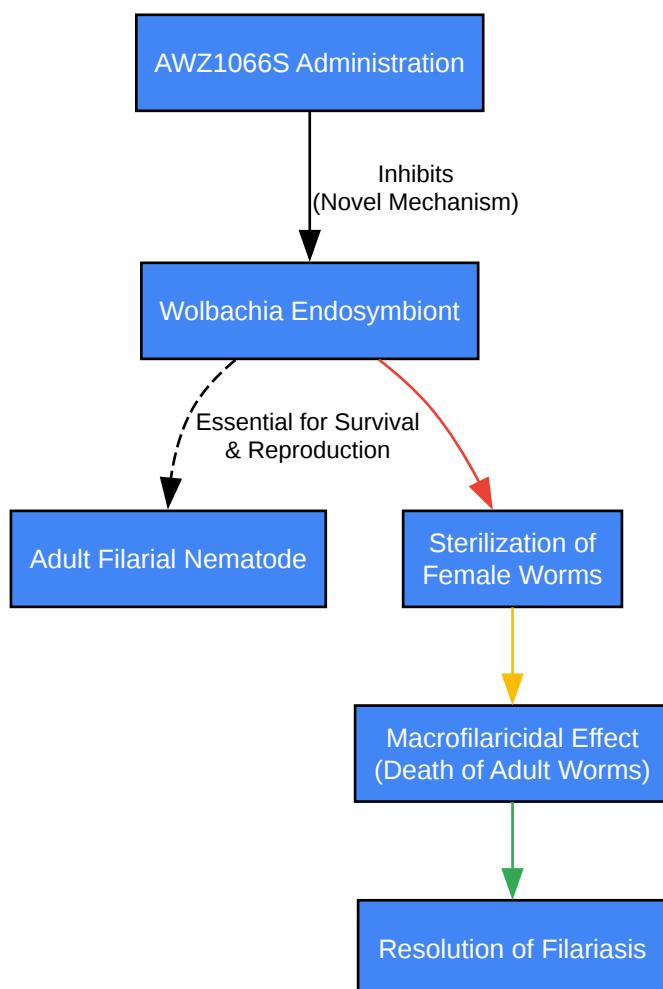
Preclinical efficacy of **AWZ1066S** was demonstrated in rodent models of filarial infection. In a *Brugia malayi* SCID mouse model, a 7-day oral treatment with **AWZ1066S** (100 mg/kg) resulted in a 98% reduction in Wolbachia load.[6] Similarly, in a *Litomosoides sigmodontis* gerbil model, a 7-day treatment with **AWZ1066S** (50 or 100 mg/kg, twice daily) led to a greater

than 99% reduction in Wolbachia levels.[6] Furthermore, combination studies with benzimidazole anthelmintics like albendazole have shown synergistic effects, achieving over 90% Wolbachia depletion in just 5 days with a lower dose of **AWZ1066S**.[7][8]

Mechanism of Action and Target Identification

The precise molecular target of **AWZ1066S** is still under investigation.[5] However, its rapid killing rate compared to other antibiotics that inhibit protein synthesis suggests a novel mechanism of action.[3][6] To identify the target, a proteomic approach using photoreactive chemical probes has been employed.[3][6] This has led to the identification of several potential Wolbachia and host proteins that are currently being evaluated.[3]

The proposed mechanism of action, based on targeting Wolbachia to achieve a macrofilaricidal effect, is illustrated in the following diagram.



[Click to download full resolution via product page](#)**Figure 3:** Conceptual Signaling Pathway of **AWZ1066S** Action.

Drug Metabolism and Pharmacokinetics (DMPK)

A summary of the in vitro DMPK properties of **AWZ1066S** is presented in the table below. The compound exhibits favorable characteristics for oral drug delivery.[11]

DMPK Parameter	Value
Aqueous Solubility (pH 7.4 PBS)	238 µM
LogD (pH 7.4)	Moderate
Human Plasma Protein Binding	91%
Human Hepatocyte Clearance	Low
Human Microsome Clearance	Low
Permeability (LLC-PK1)	High
(Data sourced from Hong et al., 2019)[11]	

AWZ1066S shows low metabolic turnover in liver microsomes and hepatocytes across multiple species, including humans.[11]

Experimental Protocols

Cell-Based Anti-Wolbachia Screening Assay

This assay utilizes a Wolbachia-infected *Aedes albopictus* cell line (C6/36, infected with wAlbB strain) to quantify the reduction of the bacteria in the presence of a compound.

Methodology:

- Cell Plating: C6/36 (wAlbB) cells are seeded into 384-well plates.
- Compound Addition: Compounds are added to the cells at various concentrations and incubated for a defined period.

- Staining: After incubation, the cells are fixed and stained with SYTO 11, a green fluorescent nucleic acid stain that labels both the host cell nuclei and the intracellular Wolbachia.[3][11]
- Imaging and Analysis: Plates are imaged using an automated high-content imaging system (e.g., PerkinElmer Operetta).[3][11] The software quantifies the percentage of infected cells by identifying the bright, punctate staining of Wolbachia in contrast to the larger, brighter host cell nuclei.[3][11]
- Data Analysis: The percentage of infected cells is used to calculate the half-maximal effective concentration (EC50) for each compound.[3]

Brugia malayi Microfilaria (mf) Assay

This is an orthogonal assay to confirm the anti-Wolbachia activity in the parasite itself.

Methodology:

- Microfilaria Isolation: *B. malayi* microfilariae are isolated from an infected host.
- Compound Incubation: The microfilariae are incubated with various concentrations of the test compounds.
- Wolbachia Quantification: After the incubation period, the Wolbachia load within the microfilariae is quantified. This is typically done by qPCR targeting a Wolbachia-specific gene (e.g., *ftsZ*).
- Data Analysis: The reduction in Wolbachia gene copies relative to controls is used to determine the EC50 value.
- Motility Assessment: The viability and motility of the microfilariae are also assessed to ensure the compound is not directly toxic to the nematode at the tested concentrations.[1]

Conclusion

Azaquinazoline **AWZ1066S** is a promising, first-in-class preclinical drug candidate developed through a rigorous discovery and optimization process. It exhibits potent and specific anti-Wolbachia activity, a favorable DMPK profile for oral administration, and has demonstrated significant efficacy in preclinical models of filariasis. Its novel and rapid mechanism of action

offers the potential for a short-course treatment regimen, which could have a major impact on global efforts to eliminate onchocerciasis and lymphatic filariasis. **AWZ1066S** has now entered formal preclinical evaluation.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AWZ1066S, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. AWZ1066S, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 5. Facebook [cancer.gov]
- 6. pnas.org [pnas.org]
- 7. Combinations of the azaquinazoline anti-Wolbachia agent, AWZ1066S, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, AWZ1066S, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 9. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 10. chemtube3d.com [chemtube3d.com]
- 11. researchgate.net [researchgate.net]
- 12. research.lstmed.ac.uk [research.lstmed.ac.uk]
- To cite this document: BenchChem. [Azaquinazoline AWZ1066S: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605708#azaquinazoline-awz1066s-discovery-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com